Chromium tristearate, pure

Boundary lubrication Tribology Friction coefficient

Chromium tristearate, pure (CAS 3843-17-2), is the chromium(III) salt of octadecanoic acid with the linear formula Cr(C₁₈H₃₅O₂)₃ and a molecular weight of 902.4 g/mol. It appears as a dark-green powder with a melting point of 95–100 °C and a flash point of 162.4 °C.

Molecular Formula C54H105CrO6
Molecular Weight 902.4 g/mol
CAS No. 3843-17-2
Cat. No. B12662634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium tristearate, pure
CAS3843-17-2
Molecular FormulaC54H105CrO6
Molecular Weight902.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+3]
InChIInChI=1S/3C18H36O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3
InChIKeyIVKVYYVDZLZGGY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Tristearate (CAS 3843-17-2) | Pure-Grade Trivalent Chromium Soap for Boundary Lubrication, Solid Lubricant Formulation, and Thermal-Pathway Applications


Chromium tristearate, pure (CAS 3843-17-2), is the chromium(III) salt of octadecanoic acid with the linear formula Cr(C₁₈H₃₅O₂)₃ and a molecular weight of 902.4 g/mol. It appears as a dark-green powder with a melting point of 95–100 °C and a flash point of 162.4 °C [1]. Unlike the more common alkali and alkaline-earth metal stearates (e.g., lithium, sodium, calcium stearate), chromium tristearate is a transition-metal carboxylate in which the Cr³⁺ center imparts covalent character to the metal–oxygen bond, enabling cross-linking and polymerization upon thermal treatment [2]. This compound is employed in lubricating greases, solid lubricant formulations, coatings as a drying agent, and as a ceramic colour enhancer .

Why Chromium Tristearate Cannot Be Replaced by Conventional Alkali or Alkaline-Earth Stearates in Tribological and Thermal-Processing Applications


Metal stearates are frequently treated as interchangeable functional additives; however, the identity of the metal cation dictates fundamentally different tribochemical, thermal, and structural behaviour. In solid lubricant systems, stearates of chromium, copper, and aluminium reduce wear and friction and suppress seizure when combined with graphite or MoS₂, whereas sodium stearate and tin stearate produce the reverse effect—increasing wear and promoting seizure [1]. This divergence arises because chromium stearate forms a durable, cross-linked surface film upon thermal curing, unlike simple alkali stearate soaps that melt and migrate away from the wear interface [2]. The chromium centre also confers a two-step thermal decomposition pathway (first to a chromium oxycarboxylate intermediate, then to CrO₃), a mechanism absent in Group 1 and Group 2 metal stearates, with direct implications for high-temperature processing and oxide-coating precursor chemistry [3]. Substituting chromium tristearate with a cheaper sodium, calcium, or zinc stearate therefore risks not merely a performance decrement but a complete functional failure in boundary lubrication, solid-lubricant synergism, and controlled thermal decomposition scenarios.

Quantitative Differentiation Evidence for Chromium Tristearate, Pure (CAS 3843-17-2) Versus Closest Analogs and In-Class Alternatives


Boundary Lubrication Friction Coefficient: Chromium Stearate vs. Classic Boundary Lubricants on Chrome–Nickel Wear Surfaces

In a direct comparative bearing test, chromium stearate was vacuum-baked onto chrome–nickel wear surfaces and evaluated against oil-base lubricants (polyisobutylenes in light mineral oil) and classic boundary lubricants (lithium stearate, mellissic acid, phthalocyanine, sodium lauryl sulfate). After thermal curing (3–4 h at 90 °C under 10–200 μm Hg), the chromium stearate film exhibited an initial melting point increase from 65 °C to ~110 °C and delivered friction coefficients of 0.10–0.20 (initial), 0.20–0.30 (after 500–3000 revolutions), and 0.30–0.40 (after 5000 revolutions) with no debris formation [1]. By contrast, classic boundary lubricants showed initial coefficients of 0.16–0.27 but deteriorated to 0.60–0.80 after only 500 revolutions—values that chromium stearate did not reach even after 5000 revolutions [1]. Oil-base lubricants on smooth bearings (0.5 μin rms) gave initial coefficients of 0.21–0.43 and exceeded 0.61–1.00 after 500 revolutions, with pronounced debris build-up [1].

Boundary lubrication Tribology Friction coefficient

Tribological Effect in Solid Lubricant Formulations: Chromium Stearate vs. Sodium and Tin Stearates with Graphite/MoS₂

A systematic study of metallic stearate interactions with graphite and MoS₂ combinations using four-ball wear and extreme-pressure (EP) testers revealed a sharp functional dichotomy. Chromium stearate, along with copper and aluminium stearates, was shown to be beneficial—reducing wear, lowering friction, and suppressing seizure in steel-on-steel contacts under load [1]. In contrast, sodium stearate and tin stearate produced the reverse effect, increasing wear and promoting seizure rather than preventing it [1]. Other stearates displayed a mixed trend. The beneficial action was attributed to the formation of a protective coating over rubbing surfaces, a film-forming capability that chromium stearate uniquely sustains under boundary conditions due to its ability to chemically anchor and cross-link on metal oxide surfaces [1].

Solid lubricant Wear prevention Extreme pressure

Thermal Decomposition Pathway: Two-Step Mechanism with Quantified Activation Energies Unique to Chromium Soaps

Thermogravimetric and spectroscopic studies on chromium(III) stearate reveal a distinct two-step thermal decomposition that distinguishes it from Group 1 and Group 2 metal stearates. In the first step, chromium stearate decomposes to a chromium oxycarboxylate intermediate, a ketone, and CO₂; the intermediate then undergoes further decomposition to chromium trioxide (CrO₃) in the second step [1]. The kinetics of the second step are zero-order, and the activation energies lie in the ranges of 6–7 kcal mol⁻¹ (first step) and 17–18 kcal mol⁻¹ (second step) [1]. By comparison, calcium stearate decomposes via a single-step zero-order process with activation energies in the range of 5.6–13.4 kcal mol⁻¹, yielding stearic acid and calcium salts rather than a stoichiometric metal oxide [2]. Sodium and lithium stearates similarly lack a stable intermediate oxycarboxylate phase. This controlled two-step pathway makes chromium tristearate a viable precursor for generating CrO₃ or Cr₂O₃ coatings via thermal processing, a route not accessible with non-transition-metal stearates.

Thermal analysis Decomposition kinetics Chromium oxide precursor

Post-Cure Thermal Endurance: Melting Point Elevation from 65 °C to ~110 °C via Cross-Linking Polymerization

Uncured chromium stearate exhibits an initial melting point of approximately 60–80 °C. However, after vacuum-baking at 90 °C for 3–4 hours, the compound undergoes olatium-driven cross-linking (polymerization) that elevates its effective melting point to approximately 110 °C, with further evidence that the polymerized film decomposes only at ~360 °C rather than melting [1]. Classic boundary lubricants such as stearic acid, simple metal stearates (e.g., sodium, lithium stearate), and fatty acid amides have melting points in the range of 80–250 °C but lack the capacity for post-deposition polymerization; they therefore melt, migrate, and lose load-carrying capacity at elevated service temperatures [1]. The cured chromium stearate film remains solvent-resistant, hydrophobic, and tenacious, providing boundary lubrication performance that simple stearate soaps cannot replicate because they are fusible and non-polymerizable.

Thermal curing Cross-linking High-temperature lubrication

Purity Specification of 'Pure' Grade Chromium Tristearate: ≥98% Assay with Documented Preparation Route to >99%

Commercially available 'pure' chromium tristearate is specified at a minimum purity of 98% (CAS 3843-17-2), as supplied by vendors such as AKSci (7297AF) . A patent from the Tianjin Chemical Reagent Research Institute (CN107814703A) discloses a preparation method using stearic acid, chromium oxide, and amine compounds in aqueous medium that consistently yields chromium stearate with a content greater than 99% after crystallization and drying [1]. This purity level is significantly higher than typical technical-grade metal stearates (often 90–95% for bulk grease-grade calcium or sodium stearates) and is critical for applications where residual ionic species (e.g., Na⁺, Cl⁻, SO₄²⁻) from metathetical preparation would interfere with electrical, catalytic, or coating performance.

High-purity metal soap Quality specification Reproducible synthesis

High-Value Application Scenarios for Chromium Tristearate, Pure (CAS 3843-17-2) Driven by Verified Differential Evidence


Curable Boundary Lubricant for Precision Gas-Lubricated Hydrodynamic Bearings

Chromium tristearate dissolved in trichloroethylene (~0.1–11 wt%) can be applied as a thin film onto chrome, nickel, or ceramic wear surfaces, then vacuum-baked at 70–160 °C to induce cross-linking polymerization. The cured film delivers friction coefficients of 0.10–0.20 (initial) that remain ≤0.40 after 5000 revolutions, while classic lubricants exceed μ = 0.60 after only 500 revolutions [1]. This scenario is directly relevant to gyroscope spin bearings, hard-disk drive spindle motors, and aerospace actuator components where start–stop wear must be minimised without liquid lubricant migration.

Solid Lubricant Additive for Graphite- or MoS₂-Based Anti-Seizure Formulations

When incorporated into graphite or MoS₂ solid lubricant dispersions, chromium stearate provides a beneficial synergistic effect—reducing wear, lowering friction, and raising the seizure load in four-ball EP tests—whereas sodium stearate and tin stearate produce reverse (detrimental) effects [2]. This evidence supports the use of chromium tristearate in high-load, high-temperature solid-film lubricants for metal-forming operations, wire drawing, and extreme-pressure grease additives where sodium or calcium stearates would be counterproductive.

Stoichiometric Chromium Oxide Precursor via Controlled Two-Step Thermal Decomposition

The thermal decomposition of chromium tristearate proceeds through a well-characterised two-step pathway: first to a chromium oxycarboxylate intermediate (Eₐ = 6–7 kcal mol⁻¹), then to chromium trioxide (Eₐ = 17–18 kcal mol⁻¹, zero-order kinetics) [3]. This controlled decomposition enables the use of chromium tristearate as a spin-coatable or solvent-dispersible precursor for CrO₃ or Cr₂O₃ thin films, ceramic colourants, and supported chromium catalysts. Non-transition-metal stearates cannot serve this function because their thermal decomposition yields mixed organic residues and metal carbonates rather than a pure metal oxide.

High-Purity Chromium Source for Catalyst and Coating Research

With a commercial specification of ≥98% purity and a demonstrated synthetic route yielding >99% [4], chromium tristearate (pure) is suitable for applications demanding low ionic contamination: olefin polymerisation catalyst preparation (as demonstrated by Soga et al. using Cr tristearate/diethylaluminium chloride/metal chloride systems [5]), Werner-type chromium complex synthesis for water-repellent coatings, and research on chromium metallosurfactants where residual sodium, chloride, or sulfate would alter micellization behaviour and catalytic activity.

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